molecular formula C17H14ClF3N2O2 B2484899 3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide CAS No. 1235084-30-6

3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Cat. No.: B2484899
CAS No.: 1235084-30-6
M. Wt: 370.76
InChI Key: ROWLTGQTDHSLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C17H14ClF3N2O2 and its molecular weight is 370.76. The purity is usually 95%.
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Scientific Research Applications

GPR139 Agonist Development

One significant area of research involves the identification and development of potent agonists for the GPR139 receptor, which is a target of interest for its potential role in neurological disorders. In a study by Dvorak et al. (2015), a compound structurally similar to the specified chemical was identified as a potent and selective agonist of the hGPR139 receptor, demonstrating the ability to cross the blood-brain barrier and suggesting its potential for oral dosing in rat models. This research indicates the compound's utility in exploring therapeutic avenues for neurological conditions (Dvorak et al., 2015).

Antimicrobial and Antipathogenic Activity

The search for novel antimicrobial agents has led to the synthesis and characterization of various derivatives, including those structurally related to the specified chemical. Limban et al. (2011) discussed the synthesis of acylthioureas with significant anti-pathogenic activity, especially against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Polymer Synthesis

In material science, research has explored the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity. Yokozawa et al. (2002) detailed the synthesis of poly(p-benzamide) and its block copolymers, highlighting the use of phenyl 4-(4-octyloxybenzylamino)benzoate in chain-growth polycondensation. This work demonstrates the potential of using such compounds in the development of new materials with specific properties, including solubility and assembly into supramolecular structures (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Antitumor Activity

Research into antitumor agents has also utilized compounds related to the specified chemical. Ji et al. (2018) synthesized and analyzed the structure of a compound for its distinct inhibitory capacity against cancer cell lines, indicating its utility in cancer research and potential therapeutic application (Ji et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. The benzamide group is a common feature in many pharmaceutical drugs and can interact with various biological targets. The trifluoroethyl group might enhance the compound’s lipophilicity, potentially influencing its distribution within the body and its interactions with biological targets .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

Properties

IUPAC Name

3-chloro-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2/c18-13-3-1-2-12(9-13)16(25)23-14-6-4-11(5-7-14)8-15(24)22-10-17(19,20)21/h1-7,9H,8,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWLTGQTDHSLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.